4-Formylbenzoic acid, also known as terephthalaldehydic acid or 4-carboxybenzaldehyde, is an organic compound with the formula C₈H₆O₃ []. It consists of a benzene ring substituted with both an aldehyde (-CHO) and a carboxylic acid (-COOH) functional group, positioned at opposite ends (para position) of the ring []. This compound is a minor byproduct (around 0.5%) formed during the industrial production of terephthalic acid, a crucial precursor for polyester fibers []. Despite its low yield, 4-formylbenzoic acid finds applications in various scientific research areas due to its unique reactive groups [].
The key feature of 4-formylbenzoic acid's structure is the presence of both an aldehyde and a carboxylic acid group on the benzene ring. The aldehyde group grants it reactivity for condensation reactions, while the carboxylic acid group allows for esterification or salt formation []. The para position of these functional groups minimizes their direct interaction but can influence the overall electronic properties of the molecule.
Here's an overview of some significant reactions involving 4-formylbenzoic acid:
As mentioned earlier, 4-formylbenzoic acid is a byproduct in the oxidation of p-xylene to terephthalic acid []. However, dedicated synthetic methods exist, such as the Vilsmeier-Haack formylation of benzoic acid [].
The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. For instance, 4-formylbenzoic acid reacts with 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl to yield the corresponding ester [].
4-Formylbenzoic acid can react with barium carbonate to form two-dimensional coordination polymers with potential applications in material science [].
Irritant